propyl thoxybenzoyl)ethanehydrazonoyl]phenyl}-3-fluorobenzamide
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Overview
Description
propyl thoxybenzoyl)ethanehydrazonoyl]phenyl}-3-fluorobenzamide is a synthetic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heteroaromatic compound containing a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl thoxybenzoyl)ethanehydrazonoyl]phenyl}-3-fluorobenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the propyl ester group: This step can be carried out using esterification reactions, where the carboxylic acid group of the thiophene derivative reacts with propanol in the presence of an acid catalyst.
Attachment of the 4-methoxyphenylcarbonyl group: This can be done through Friedel-Crafts acylation, where the thiophene derivative reacts with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
propyl thoxybenzoyl)ethanehydrazonoyl]phenyl}-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
Scientific Research Applications
propyl thoxybenzoyl)ethanehydrazonoyl]phenyl}-3-fluorobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: It is used in the study of enzyme inhibition and molecular docking studies to understand its interaction with biological targets.
Mechanism of Action
The mechanism of action of propyl thoxybenzoyl)ethanehydrazonoyl]phenyl}-3-fluorobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
Uniqueness
propyl thoxybenzoyl)ethanehydrazonoyl]phenyl}-3-fluorobenzamide is unique due to its specific structural features, such as the presence of the 4-methoxyphenylcarbonyl group and the propyl ester group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H21NO4S |
---|---|
Molecular Weight |
347.4g/mol |
IUPAC Name |
propyl 2-[(4-methoxybenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H21NO4S/c1-5-10-23-18(21)15-11(2)12(3)24-17(15)19-16(20)13-6-8-14(22-4)9-7-13/h6-9H,5,10H2,1-4H3,(H,19,20) |
InChI Key |
LIGZAIBAHBOINH-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)OC |
Canonical SMILES |
CCCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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